molecular formula C18H17Cl2N3OS B12201645 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole

3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole

Cat. No.: B12201645
M. Wt: 394.3 g/mol
InChI Key: FBOWVIRTGLTTIT-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 3,4-dichlorobenzylthio group at position 3, an ethyl group at position 4, and a phenoxymethyl moiety at position 3. Its structural complexity arises from the combination of electron-withdrawing (chlorine) and electron-donating (phenoxy) groups, which influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C18H17Cl2N3OS

Molecular Weight

394.3 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-(phenoxymethyl)-1,2,4-triazole

InChI

InChI=1S/C18H17Cl2N3OS/c1-2-23-17(11-24-14-6-4-3-5-7-14)21-22-18(23)25-12-13-8-9-15(19)16(20)10-13/h3-10H,2,11-12H2,1H3

InChI Key

FBOWVIRTGLTTIT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated equipment to scale up the process.

Chemical Reactions Analysis

Chemical Reactions of 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole

This compound can undergo various chemical reactions to modify its structure and enhance its biological activity. Some potential reactions include:

  • Nucleophilic Substitution : The dichlorobenzyl group could be replaced by other nucleophiles.

  • Oxidation : The sulfanyl group could be oxidized to a sulfonyl group.

  • Alkylation : The triazole ring could be alkylated at the nitrogen atoms.

Potential Reaction Conditions:

Reaction TypeConditionsExpected Product
Nucleophilic SubstitutionStrong nucleophile (e.g., NaOH), solvent like DMFSubstituted benzyl group
OxidationOxidizing agent (e.g., H2O2), solvent like CH2Cl2Sulfonyl derivative
AlkylationAlkyl halide, base (e.g., NaH), solvent like THFN-alkylated triazole

Biological Activities of Similar Triazoles

Triazoles are known for their significant biological activities. For instance, some triazoles exhibit potent antibacterial activity, often surpassing that of standard antibiotics like ciprofloxacin . Additionally, triazoles have been studied for their anticonvulsant properties, showing promising results in animal models .

Biological Activity Data:

Compound TypeActivityTest Model
4-Amino-1,2,4-triazole derivativesAntibacterialE. coli, B. subtilis
4,5-Diphenyl-2H-1,2,4-triazol-3(4H)-one derivativesAnticonvulsantMES, scPTZ

Scientific Research Applications

Antibacterial Activity

Research has extensively documented the antibacterial properties of triazole derivatives. The compound has shown significant efficacy against a variety of bacterial strains:

  • Mechanism of Action : Triazoles typically inhibit the synthesis of nucleic acids by interfering with the enzyme systems involved in DNA replication and repair. This mechanism is crucial for their antibacterial activity.
  • Case Studies :
    • A study highlighted that derivatives with a trichloromethyl group at the phenyl ring exhibited high antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ceftriaxone .
    • Another investigation revealed that compounds similar to the target compound showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating resistant infections .

Pharmacological Profiles

The broader pharmacological profile of 1,2,4-triazoles includes antifungal and anticancer activities:

  • Antifungal Properties : Triazole derivatives have been reported to exhibit antifungal activities against various pathogens. The compound's structural features may enhance its efficacy against fungal infections by disrupting ergosterol biosynthesis in fungal cell membranes .
  • Anticancer Potential : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The presence of electron-withdrawing groups like dichlorobenzyl enhances their cytotoxicity against cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of triazole derivatives:

Structural FeatureEffect on Activity
Dichlorobenzyl Group Increases antibacterial potency
Trifluoromethyl Substituent Enhances broad-spectrum antimicrobial effects
Phenoxy Group Contributes to improved solubility and activity

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Substituents (Positions 3, 4, 5) Key Structural Differences Reference
3-[(3,4-Dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole (Target Compound) 3: 3,4-Cl₂-benzylthio; 4: ethyl; 5: phenoxymethyl Reference compound for comparison
4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl-4H-1,2,4-triazole-3(2H)-thione 3: methylthio; 4: ethyl; 5: methyl-substituted triazole Lacks aromatic substituents; conformational polymorph
4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole 3: 4-F-benzylthio; 4: 4-Cl-phenyl; 5: thiophene Thiophene at position 5; COX-2 inhibitory activity
3-[(2,6-Dichlorobenzyl)sulfanyl]methyl-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole 3: 2,6-Cl₂-benzylthio; 4: phenyl; 5: 4-nitrobenzylthio Dual sulfanyl groups; nitro substituent

Key Observations :

  • Conformational Flexibility: Unlike the rigid thiophene-containing analog , the phenoxymethyl group in the target compound allows for greater rotational freedom, which may influence binding to hydrophobic enzyme pockets .
  • Polymorphism : Analogous triazole-thione derivatives exhibit conformational polymorphism due to rotational variations in substituents, as seen in .
Physicochemical Properties
  • Solubility: The target compound’s dichlorobenzyl and phenoxymethyl groups reduce aqueous solubility compared to less halogenated analogs (e.g., 4-methylphenyl-substituted triazoles ).
  • Thermal Stability : Triazoles with sulfonyl groups (e.g., 3-[(3,4-dichlorobenzyl)sulfonyl] analogs ) exhibit higher melting points (~200–220°C) than sulfanyl derivatives due to stronger intermolecular interactions.

Biological Activity

The compound 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole , identified by CAS number 383146-76-7 , belongs to the class of 1,2,4-triazoles known for their diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H16Cl2F3N3OSC_{19}H_{16}Cl_2F_3N_3OS with a molecular weight of 462.32 g/mol . Its structure features a triazole ring, which is pivotal for its biological interactions.

PropertyValue
Molecular FormulaC19H16Cl2F3N3OS
Molecular Weight462.32 g/mol
CAS Number383146-76-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathways often include the formation of the triazole ring through cyclization reactions involving sulfanyl and phenoxy groups. Detailed methodologies can be found in literature focusing on similar triazole derivatives .

Anticancer Activity

  • Mechanism of Action : The 1,2,4-triazole scaffold has been associated with interactions with various cellular targets involved in cancer signaling pathways. For instance, it can inhibit kinases such as PDK1 and VEGFR2, which are crucial in tumor growth and angiogenesis .
  • Case Studies :
    • A study demonstrated that compounds with similar triazole structures exhibited significant cytotoxic effects against colorectal cancer cell lines (HT-29), showing IC50 values in the micromolar range .
    • Another investigation revealed that derivatives of triazolethiones displayed potent antiproliferative effects against multiple cancer cell lines, including breast and colon cancers .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Triazole derivatives have been reported to possess antifungal and antibacterial properties due to their ability to disrupt cell membrane integrity and inhibit enzyme activity in pathogens .

Comparative Biological Activities

The following table summarizes the biological activities of various related triazole compounds:

CompoundActivity TypeIC50 (μM)Reference
3-[(3,4-dichlorobenzyl)sulfanyl]-...Anticancer~6.2
TZ55.7Anticancer~5.0
N-(5-benzylthio)-triazole derivativesAnticancer<10
Triazolethione derivativesAntimicrobialVariable

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary studies indicate potential skin irritation upon contact . Further toxicological assessments are necessary to establish its safety for therapeutic use.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this triazole derivative?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization of thiourea intermediates and nucleophilic substitution. Microwave-assisted synthesis significantly improves efficiency:

  • Microwave Conditions : 165°C, 12.2 bar pressure, 45-minute reaction time yields ~87% for analogous triazoles (e.g., 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole) .
  • Traditional Methods : Refluxing hydrazides in DMSO for 18 hours, followed by crystallization (yields ~65-75%) . Optimization Strategies :
  • Use gas chromatography (Agilent 7890B) to monitor reaction completeness .

  • Adjust substituent reactivity by modifying benzyl/phenoxymethyl groups in precursor molecules .

    Method Temperature (°C)TimeYield (%)Key Instrumentation
    Microwave16545 min87GC-MS (Agilent 7890B)
    Conventional Reflux100-12018 hr65-75Rotary evaporator

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer: Combine IR , NMR , and mass spectrometry to confirm functional groups and substituent positions:

  • IR Spectroscopy : Look for S-H (2550–2600 cm⁻¹) and triazole ring (1500–1600 cm⁻¹) stretches .
  • ¹H NMR : Identify phenoxymethyl (δ 4.5–5.0 ppm, singlet) and dichlorobenzyl sulfanyl (δ 3.8–4.2 ppm) protons .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 330.1 for analogous compounds) should align with theoretical values . Advanced Validation :
  • Single-crystal X-ray diffraction (SHELXL) resolves bond lengths/angles (e.g., C-S bond: ~1.8 Å) .

Advanced Research Questions

Q. What computational approaches predict electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates:

  • Electrostatic Potential Maps : Highlight nucleophilic (dichlorobenzyl) and electrophilic (triazole ring) sites .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation . Docking Studies :
  • Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2). Substituents like phenoxymethyl enhance binding via π-π stacking (Tyr355 residue) .

Q. How do structural modifications influence biological activity in 1,2,4-triazole derivatives?

Methodological Answer: Systematic SAR studies reveal:

  • Dichlorobenzyl Group : Enhances lipophilicity, improving membrane permeability (logP ~3.2) .
  • Phenoxymethyl vs. Thiophene : Phenoxymethyl derivatives show higher anti-inflammatory activity (IC₅₀ = 4.26 μM vs. 0.07 μM for celecoxib) . Experimental Design :
  • Synthesize analogs with varying substituents (e.g., 4-fluorobenzyl, methylthio).

  • Test enzyme inhibition (e.g., COX-2) and compare via IC₅₀ values .

    Substituent logPCOX-2 IC₅₀ (μM)Key Interaction
    3,4-Dichlorobenzyl3.24.26Hydrophobic pocket binding
    4-Fluorobenzyl2.86.45Reduced π-π stacking

Q. What crystallographic methods ensure accurate structural determination?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer .
  • Refinement : SHELXL refines anisotropic displacement parameters; check R-factor convergence (<5%) .
  • Validation : PLATON checks for missed symmetry and twinning; deposit CIF files in CCDC (e.g., CCDC-1441403) .

Data Contradiction Analysis

  • Microwave vs. Conventional Synthesis : Higher yields (87% vs. 65%) in microwave methods suggest thermal efficiency, but side products (e.g., sulfoxides) may require HPLC purification .
  • Theoretical vs. Experimental logP : Discrepancies (~0.3 units) arise from solvent effects in DFT calculations .

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